molecular formula C11H10S2 B14399944 2,6-Dimethyl-4H-1-benzothiopyran-4-thione CAS No. 86399-31-7

2,6-Dimethyl-4H-1-benzothiopyran-4-thione

Cat. No.: B14399944
CAS No.: 86399-31-7
M. Wt: 206.3 g/mol
InChI Key: CJFMWLCCNDTONS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4H-1-benzothiopyran-4-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,6-dimethylphenol with sulfur and a suitable catalyst to form the thiopyran ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4H-1-benzothiopyran-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-Dimethyl-4H-1-benzothiopyran-4-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4H-1-benzothiopyran-4-thione involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4H-pyran-4-thione: Similar structure but lacks the sulfur atom in the thiopyran ring.

    2,6-Dimethyl-4H-thiochromene-4-thione: Similar structure with additional methyl groups.

    4H-1-Benzopyran-4-one: Similar core structure but with an oxygen atom instead of sulfur.

Uniqueness

2,6-Dimethyl-4H-1-benzothiopyran-4-thione is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required.

Properties

CAS No.

86399-31-7

Molecular Formula

C11H10S2

Molecular Weight

206.3 g/mol

IUPAC Name

2,6-dimethylthiochromene-4-thione

InChI

InChI=1S/C11H10S2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3

InChI Key

CJFMWLCCNDTONS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=CC2=S)C

Origin of Product

United States

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